5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a dodecynyl chain and a hydroxymethyl oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common method includes the alkylation of a pyrimidine derivative with a dodecynyl halide under basic conditions. This is followed by the protection and deprotection of hydroxyl groups to introduce the oxolane moiety. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions include carbonyl derivatives, alkenes, alkanes, and various substituted pyrimidine derivatives .
Scientific Research Applications
5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, its incorporation into nucleic acids can disrupt DNA and RNA synthesis, leading to antiviral and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uridine: A pyrimidine nucleoside with similar structural features but lacks the dodecynyl chain.
Thymidine: Another pyrimidine nucleoside with a different sugar moiety and no alkyne group.
Cytidine: Contains a similar pyrimidine ring but with an amino group instead of the dodecynyl chain.
Uniqueness
5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its combination of a long alkyne chain and a hydroxymethyl oxolane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
215668-76-1 |
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Molecular Formula |
C21H32N2O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H32N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-14-23(21(27)22-20(16)26)19-13-17(25)18(15-24)28-19/h14,17-19,24-25H,2-10,13,15H2,1H3,(H,22,26,27)/t17-,18+,19+/m0/s1 |
InChI Key |
PGRIBSVBDKBPAD-IPMKNSEASA-N |
Isomeric SMILES |
CCCCCCCCCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCCCCCCCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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